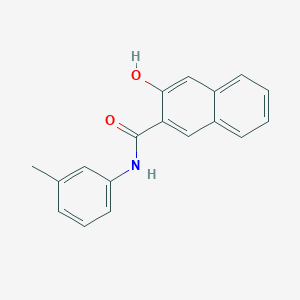

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREAWEBREZGCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355068 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53151-08-9 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-methylaniline. The process begins with the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as pyridine or triethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-keto-N-(3-methylphenyl)naphthalene-2-carboxamide.

Reduction: Formation of 3-hydroxy-N-(3-methylphenyl)naphthylamine.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the microorganism . The exact molecular pathways and targets are still under investigation, but its activity against resistant strains highlights its potential as a valuable antimicrobial agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physical properties of hydroxynaphthalenecarboxamides are highly dependent on the substituents attached to the phenyl ring. Key analogs and their properties are summarized below:

Biological Activity

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide, a derivative of naphthalene, has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with amines and carboxylic acids under acidic conditions. The presence of the hydroxyl group at the 3-position and the methylphenyl substituent contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various naphthalene derivatives, including 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide. The minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis have been documented:

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide | MRSA (ATCC 29213) | 2.4 - 11.5 |

| M. tuberculosis (H37Ra) | 9.75 - 12.0 |

These findings suggest that this compound exhibits significant antimicrobial activity comparable to standard treatments like rifampicin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, revealing IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (breast cancer) | 20.1 |

| KB-V1 (cervical cancer) | 14 |

These results indicate that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its cytotoxic effects .

The mechanisms underlying the biological activities of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide are multifaceted:

- Antimicrobial Mechanism : The compound appears to inhibit bacterial respiration by targeting ATP synthase, leading to reduced ATP production and subsequent bacterial growth inhibition .

- Anticancer Mechanism : The cytotoxicity against cancer cells is likely mediated through ROS generation and interference with tubulin dynamics, which disrupts normal cell division processes .

Case Studies

- Study on MRSA : A recent investigation assessed the effectiveness of various naphthalene derivatives against MRSA strains. Among these, 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide exhibited MIC values comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity in Cancer Cells : In a study evaluating several naphthalene derivatives against cancer cell lines, it was found that those with structural similarities to 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide displayed significant anticancer activity, with IC50 values in the low nanomolar range. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.